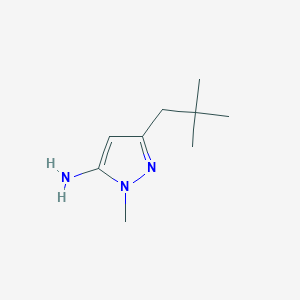
5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a chemical compound belonging to the class of pyrazolines. It is a white crystalline solid with a melting point of 145-146°C and a molecular weight of 151.21 g/mol. It is soluble in methanol, ethanol and acetone, but insoluble in water. This compound is a versatile molecule that has many applications in scientific research. In
Aplicaciones Científicas De Investigación
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine has been used in scientific research as a model compound for the study of the mechanism of action of drugs. It has been used to study the metabolism of drugs, to investigate the effects of drugs on the central nervous system, and for the development of new pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is not yet fully understood. However, it is believed that it acts as an agonist of the GABA receptor, which is a type of neurotransmitter receptor found in the central nervous system. This means that it binds to the GABA receptor and activates it, resulting in an increase in the activity of the receptor. In addition, it has been suggested that it may also act as an antagonist at the NMDA receptor, which is another type of neurotransmitter receptor found in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a sedative effect in animal studies. It has also been shown to have anticonvulsant and anxiolytic effects, as well as anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine in lab experiments is that it is a relatively simple compound to synthesize and is relatively inexpensive. However, it is not soluble in water, which can be a limitation when performing certain experiments. In addition, the mechanism of action of the compound is not yet fully understood, which can limit its use in some experiments.
Direcciones Futuras
The future directions for 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine include further research into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential therapeutic applications, such as its potential use as an anticonvulsant or anxiolytic, is warranted. Other potential future directions include the development of more efficient synthesis methods and the development of new derivatives with improved properties.
Métodos De Síntesis
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can be synthesized by a two-step reaction involving the condensation of 2-methyl-2-propanol and 2-methyl-2-butanol with 2-chloroacetophenone in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with hydrazine. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Propiedades
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)6-7-5-8(10)12(4)11-7/h5H,6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQRUOHKCMNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
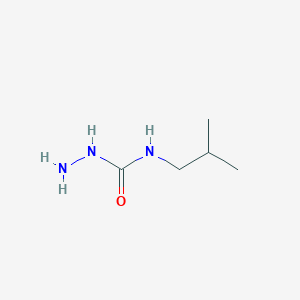
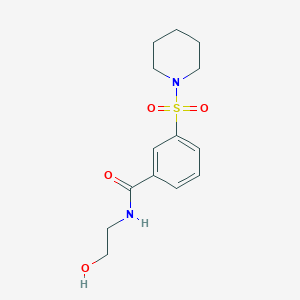
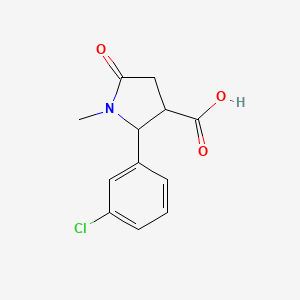
![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)


![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)

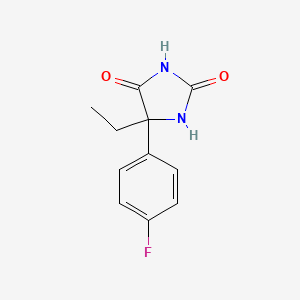
![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)